molecular formula C18H17N3O B2414262 Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 209970-00-3

Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B2414262
CAS No.: 209970-00-3
M. Wt: 291.354
InChI Key: YAYHMKBTHKMQSB-UHFFFAOYSA-N
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Description

Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a diphenyl group and a triazole ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of diphenylmethanol with 2-prop-2-enyl-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Diphenylmethanol: Shares the diphenyl group but lacks the triazole ring.

    2-Prop-2-enyl-1,2,4-triazole: Contains the triazole ring and prop-2-enyl group but lacks the diphenyl group.

Uniqueness

Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol is unique due to the combination of the diphenyl group and the triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

diphenyl-(2-prop-2-enyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-13-21-17(19-14-20-21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,14,22H,1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYHMKBTHKMQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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